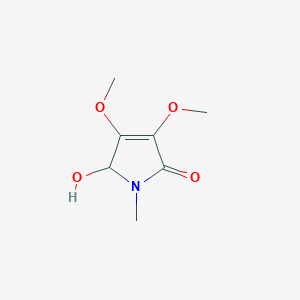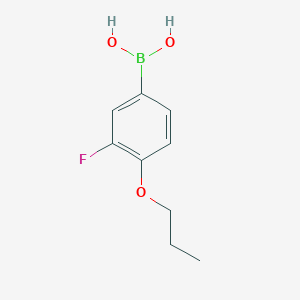
3-Fluoro-4-propoxyphenylboronic acid
説明
Synthesis Analysis
The synthesis of phenylboronic acids, including derivatives like 3-Fluoro-4-propoxyphenylboronic acid, typically involves organoboron compounds as key intermediates. For instance, organoboron compounds have been applied as Lewis acid receptors in polymeric membranes, showcasing their versatility in synthetic applications. A method for the synthesis of similar compounds involves the Grignard reaction, protection of carbonyl groups, and subsequent boronation, indicating the complexity and the multi-step nature of synthesizing such substituted phenylboronic acids (Jańczyk et al., 2012); (Liu Zao, 2005).
Molecular Structure Analysis
The molecular structure of phenylboronic acids and their derivatives, such as 3-Fluoro-4-propoxyphenylboronic acid, can be elucidated using techniques like Density Functional Theory (DFT). Studies have shown the effectiveness of DFT in characterizing the geometric structure, electronic structure properties, and the molecular electrostatic potential of similar compounds, providing insights into their chemical behavior and reactivity (Sas & Kurt, 2018).
Chemical Reactions and Properties
The reactivity of 3-Fluoro-4-propoxyphenylboronic acid is influenced by the presence of the boronic acid group, which can participate in Suzuki coupling reactions, a common method for forming carbon-carbon bonds. The fluorine and propoxy substituents further modify its reactivity and solubility, affecting its utility in various chemical transformations. Fluoro-substituted phenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, demonstrating the significant impact of fluorine substitution on the properties of these compounds (Kowalska et al., 2016).
科学的研究の応用
Specific Scientific Field
Summary of the Application
Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Methods of Application
Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
3-Fluoro-4-propoxyphenylboronic Acid in Synthesis of Novel Compounds
Specific Scientific Field
Summary of the Application
3-Fluoro-4-propoxyphenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Methods of Application
The method involves palladium-catalyzed cross-couplings .
Results or Outcomes
The result is the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Boronic Acids in Drug Discovery
Specific Scientific Field
Summary of the Application
Boronic acids are used in the synthesis of a variety of pharmaceuticals. They have been found to be particularly useful in the creation of protease inhibitors, which are a class of antiviral drugs that are used to treat HIV and Hepatitis C .
Methods of Application
The method involves the use of boronic acids in the synthesis of protease inhibitors .
Results or Outcomes
The result is the creation of effective antiviral drugs .
Boronic Acids in Material Science
Specific Scientific Field
Summary of the Application
Boronic acids are used in the creation of a variety of materials, including polymers and ceramics. They can act as ligands, forming stable covalent bonds with a variety of substrates .
Methods of Application
The method involves the use of boronic acids in the synthesis of materials .
Results or Outcomes
The result is the creation of a variety of materials with unique properties .
Boronic Acids in Organic Synthesis
Specific Scientific Field
Summary of the Application
Boronic acids are used in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Methods of Application
The method involves the use of boronic acids in Suzuki-Miyaura cross-coupling reactions .
Results or Outcomes
The result is the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
4-Fluorophenylboronic Acid in Synthesis of Novel Compounds
Specific Scientific Field
Summary of the Application
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Methods of Application
The method involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Results or Outcomes
The result is the synthesis of novel biologically active terphenyls .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMFQWJHYCKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584277 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxyphenylboronic acid | |
CAS RN |
192376-68-4 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

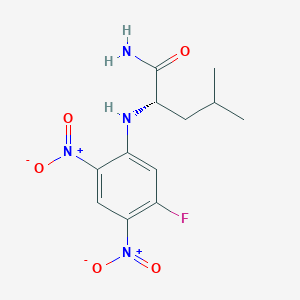
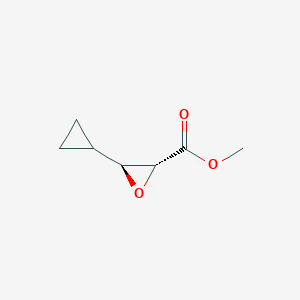


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

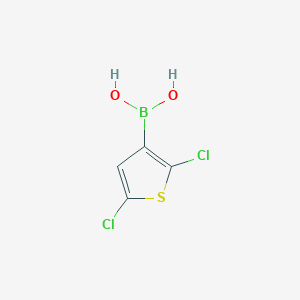

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
